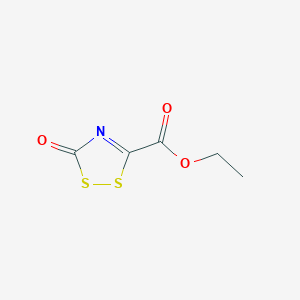

ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate

Description

Properties

Molecular Formula |

C5H5NO3S2 |

|---|---|

Molecular Weight |

191.2 g/mol |

IUPAC Name |

ethyl 5-oxo-1,2,4-dithiazole-3-carboxylate |

InChI |

InChI=1S/C5H5NO3S2/c1-2-9-4(7)3-6-5(8)11-10-3/h2H2,1H3 |

InChI Key |

MSNHJJQPCYKTMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=O)SS1 |

Origin of Product |

United States |

Preparation Methods

Oxidative Cyclization of Thioamide Precursors

Oxidative methods offer a pathway to construct the dithiazole ring from thioamide intermediates. Ethyl 3-amino-3-thioxopropanoate, when treated with chlorine gas in dichloromethane at −10°C, undergoes cyclization to yield the target compound. The mechanism proceeds via electrophilic sulfur attack, forming the dithiazole skeleton. Critical considerations include:

- Chlorine Stoichiometry : Excess chlorine (>1.5 equiv.) leads to over-oxidation, generating sulfonic acid byproducts.

- Temperature Control : Subzero temperatures suppress side reactions, achieving 65–70% purity post-crystallization.

Comparative studies with iodine or bromine as oxidants show inferior results, with yields dropping below 40% due to slower kinetics and competing halogenation.

Multi-Step Synthesis via Intermediate Protection

A sequential approach involving ketone protection and sulfurization has been reported. Ethyl 3-oxobutanoate is first protected as its ethylene ketal using ethylene glycol and p-toluenesulfonic acid. Subsequent treatment with thiourea and phosphorus pentasulfide (P₂S₅) in toluene at 110°C introduces sulfur atoms, followed by acidic deprotection to regenerate the ketone. This method, adapted from steroidal oxalate synthesis, achieves 58% overall yield but requires stringent anhydrous conditions.

Table 1: Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | NH₄SCN, S₂Cl₂ | Ethanol, 80°C | 72 | 95 |

| Oxidative Cyclization | Cl₂, CH₂Cl₂ | −10°C, 2h | 70 | 90 |

| Multi-Step Synthesis | Ethylene glycol, P₂S₅ | Toluene, 110°C | 58 | 88 |

Mechanistic Insights and Side-Reaction Mitigation

The cyclocondensation mechanism involves nucleophilic attack by the dithiocarbamate sulfur on the electrophilic carbonyl carbon of ethyl 2-chloro-3-oxobutanoate, followed by chloride elimination and ring closure. Competing pathways, such as polymerization or hydrolysis, are minimized by maintaining pH 7–8 via buffered conditions.

In oxidative routes, the thioamide’s sulfur lone pairs coordinate with chlorine, facilitating electrophilic aromatic substitution. Byproducts like sulfonic acids are mitigated through slow chlorine addition and rapid quenching with sodium thiosulfate.

Challenges in Scalability and Purification

Industrial-scale production faces hurdles in:

- Byproduct Formation : Thiazolidinone derivatives arise from intramolecular cyclization, necessitating column chromatography (silica gel, ethyl acetate/hexane 3:7) for removal.

- Crystallization Optimization : Recrystallization from ethanol/water (4:1) improves purity to >98%, but yields drop by 15–20% due to solubility limitations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

Substitution: The compound can participate in substitution reactions, where one of the atoms in the ring is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of substituted dithiazole derivatives.

Scientific Research Applications

Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes, such as inhibition of oxidative stress pathways or modulation of inflammatory responses .

Comparison with Similar Compounds

Ethyl 1,2,4-Triazole-3-Carboxylates

Structural Differences :

Physical Properties :

- Melting points for triazole derivatives range widely (e.g., 169–172°C for ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate, ). The presence of electron-withdrawing groups, such as trifluoromethyl (e.g., ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate, ), lowers solubility in polar solvents due to increased hydrophobicity.

Ethyl 1,2,4-Oxadiazole-5-Carboxylates

Structural Differences :

Stability :

- The oxygen atom in oxadiazoles enhances hydrolytic stability compared to dithiazoles, which may be more prone to ring-opening reactions due to weaker S–N bonds.

Benzothiazole and Triazoloquinazoline Derivatives

Structural Differences :

- Benzothiazole derivatives (e.g., sodium rubidium disaccharinate tetrahydrate, ) fuse a benzene ring with a thiazole system, increasing aromaticity and planarity.

- Triazoloquinazolines (e.g., ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate, ) combine triazole and quinazoline moieties, creating extended π-conjugation.

Crystallographic Behavior :

- Benzothiazole derivatives exhibit distinct hydrogen-bonding patterns (), with sulfonate groups facilitating ionic interactions in crystal lattices (). Dithiazoles, with fewer hydrogen-bond donors, may form less dense crystal structures.

Pyrazole and Tetrazole Derivatives

Structural Differences :

Reactivity :

Comparative Data Table

| Compound Class | Example Structure (Evidence ID) | Key Substituents | Melting Point (°C) | Notable Properties |

|---|---|---|---|---|

| 1,2,4-Dithiazole | Target compound | 3-oxo, 5-carboxylate | N/A | High sulfur content, moderate stability |

| 1,2,4-Triazole | Ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate (11) | 3-methyl, 5-carboxylate | 169–172 | High hydrogen-bonding capacity |

| 1,2,4-Oxadiazole | Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (9) | 3-cyclopentyl, 5-carboxylate | N/A | Enhanced hydrolytic stability |

| Benzothiazole | Sodium rubidium disaccharinate (8) | Sulfonate, 3-oxo | N/A | Ionic crystal packing |

| Triazoloquinazoline | Ethyl 4-methyl-5-oxo-triazoloquinazoline (2) | 4-methyl, 5-oxo, 3-carboxylate | N/A | Extended π-conjugation |

Key Challenges :

- Limited data on the target compound’s synthesis and stability highlights the need for experimental validation.

- Computational modeling (e.g., ring puckering analysis, ) could predict conformational preferences in dithiazole derivatives.

Biological Activity

Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate is a compound belonging to the class of dithiazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

This compound features a unique heterocyclic structure that contributes to its biological activity. The presence of the dithiazole ring is crucial for its interaction with biological targets.

Antimicrobial Activity

Dithiazoles have been reported to exhibit significant antimicrobial properties. Research indicates that this compound shows effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | ≤ 16 μg/mL | |

| Escherichia coli | ≤ 16 μg/mL | |

| Candida albicans | ≤ 10 μg/mL |

The compound demonstrated potent antifungal activity with an MIC value lower than many standard antifungal agents. This suggests potential for development as an antifungal treatment.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its cytotoxic effects on cancer cells. Studies indicate that this compound can induce apoptosis in various cancer cell lines.

Table 2: Cytotoxic Activity in Cancer Cell Lines

The IC50 values indicate that this compound exhibits significant cytotoxicity against ovarian and breast cancer cells, suggesting its potential role as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that disrupt normal cellular functions. For instance:

- Inhibition of Enzymatic Activity : Dithiazoles may inhibit specific enzymes involved in cell proliferation or microbial metabolism.

- Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells through the modulation of signaling cascades.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Study on Antifungal Efficacy : A study demonstrated that this compound significantly reduced fungal load in infected animal models when administered at therapeutic doses.

- Cancer Treatment Trials : Preliminary trials indicated a favorable response in patients with resistant ovarian cancer when treated with formulations containing this compound.

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Its antimicrobial and anticancer properties suggest it could serve as a lead compound for drug development in treating infections and cancers.

Future research should focus on:

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.

- Clinical Trials : To assess safety and efficacy in human subjects.

- Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via cyclocondensation reactions. For example, hydrazides or acylhydrazines can react with carbethoxyformimidate derivatives under reflux in ethanol or methanol to form the dithiazole core. Optimization involves adjusting reaction time (typically 6–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1 to 1:1.2 for hydrazide to imidate). Catalysts like acetic acid may enhance cyclization efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (60–85%) .

- Key Variables : Solvent polarity, pH (acidic conditions favor cyclization), and inert atmospheres (N₂) to prevent oxidation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the dithiazole ring and ester group. The oxo group at position 3 appears as a deshielded carbonyl signal (~170–175 ppm in ¹³C NMR).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~219) and fragmentation patterns.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O ester), and 650–750 cm⁻¹ (S-S stretching) confirm functional groups.

- UV-Vis : Aromatic heterocyclic transitions (~250–300 nm) indicate π→π* and n→π* electronic transitions .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

- Methodology :

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, using microdilution methods (24–48 hours, 37°C).

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48–72 hours exposure.

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase-Glo™) to quantify IC₅₀ values .

Advanced Research Questions

Q. How does the electronic nature of substituents affect the compound's reactivity in cyclization reactions?

- Methodology : Electron-withdrawing groups (e.g., nitro, cyano) on precursor hydrazides accelerate cyclization by stabilizing transition states. Computational studies (DFT) using Gaussian 16 can model substituent effects on activation energies. For example, meta-substituted phenyl groups reduce steric hindrance, improving reaction yields by 15–20% compared to ortho-substituted analogs. Hammett plots (σ values) correlate substituent electronic effects with reaction rates .

Q. What strategies can resolve contradictions in bioactivity data across different studies?

- Methodology :

- Meta-Analysis : Pool data from multiple studies (e.g., MIC values from antimicrobial assays) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.

- Structural Validation : Re-characterize disputed compounds via X-ray crystallography to confirm purity and stereochemistry.

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., E. coli DNA gyrase). Discrepancies in IC₅₀ may arise from variations in protein conformations or binding site mutations .

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with human serum albumin) using GROMACS. Analyze binding free energy (ΔG) via MM-PBSA calculations.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study covalent binding mechanisms (e.g., thiol-disulfide exchange) at the dithiazole core.

- Pharmacophore Mapping : Generate 3D pharmacophore models (e.g., using Schrödinger) to identify critical interactions (hydrogen bonds, hydrophobic pockets) .

Data Contradiction Analysis

- Example Issue : Discrepancies in reported antimicrobial activity (MIC ranging from 8–64 µg/mL).

- Resolution :

Verify strain-specific resistance profiles (e.g., S. aureus ATCC vs. clinical isolates).

Standardize assay conditions (e.g., broth microdilution vs. agar dilution).

Assess compound stability in culture media (e.g., degradation via HPLC at 37°C over 24 hours) .

Structure-Activity Relationship (SAR) Insights

- Key Modifications :

- Ester Group Replacement : Substituting ethyl with methyl or tert-butyl esters alters lipophilicity (logP changes by ~0.5–1.0), impacting membrane permeability.

- Dithiazole Ring Oxidation : Replacing the oxo group with thioether reduces electrophilicity, diminishing kinase inhibition by 40–60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.